Sunobinop

Vue d'ensemble

Description

Sunobinop, également connu sous ses noms de code de développement V117957 et IMB-115, est une petite molécule à haute affinité qui agit comme un agoniste partiel du récepteur de la nociceptine/orphanine-FQ (NOP). Ce composé est actuellement en cours d’investigation clinique pour le traitement de diverses affections, notamment l’insomnie, les troubles liés à l’usage d’alcool, la cystite interstitielle et le syndrome de la vessie hyperactive .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Sunobinop implique plusieurs étapes, commençant par la préparation de la structure centrale du bicyclo[331]nonaneLes conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir la stéréochimie et le rendement souhaités .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire, l’optimisation des conditions réactionnelles pour des rendements plus élevés et la garantie de la pureté du produit final. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures rigoureuses de contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions

Sunobinop subit diverses réactions chimiques, notamment :

Oxydation : Introduction d’atomes d’oxygène dans la molécule.

Réduction : Suppression d’atomes d’oxygène ou ajout d’atomes d’hydrogène.

Substitution : Remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions impliquent souvent des températures spécifiques, des niveaux de pH et des solvants pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des analogues désoxygénés. Les réactions de substitution peuvent introduire divers groupes fonctionnels, modifiant les propriétés du composé .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier le récepteur NOP et son rôle dans divers processus biologiques.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.

Médecine : En essais cliniques pour le traitement de l’insomnie, des troubles liés à l’usage d’alcool, de la cystite interstitielle et du syndrome de la vessie hyperactive

Applications De Recherche Scientifique

Alcohol Use Disorder (AUD)

Recent studies have highlighted sunobinop's potential in treating AUD. A Phase II clinical trial is underway to evaluate its effectiveness in reducing alcohol consumption and cravings among individuals with moderate to severe AUD. The study design includes:

- Population : 240 adult participants.

- Duration : 8 weeks of treatment with either this compound or placebo.

- Primary Outcomes : Changes in alcohol consumption and cravings.

Preliminary findings from earlier trials indicated that this compound may help alleviate insomnia associated with AUD recovery, demonstrating significant reductions in wakefulness after sleep onset (WASO) compared to placebo .

Overactive Bladder Syndrome (OAB)

This compound has also shown promise in managing OAB. A Phase 1b trial reported notable improvements in urinary urgency, frequency, and incontinence episodes among participants treated with this compound compared to those receiving placebo. Key details include:

- Study Design : Randomized, double-blind, placebo-controlled.

- Population : 51 female patients with OAB.

- Results :

Summary of Clinical Findings

Safety Profile

In terms of safety, this compound has been generally well-tolerated across various studies. Most treatment-emergent adverse events (TEAEs) reported were mild, with urinary tract infections being the most common side effect noted during trials .

Mécanisme D'action

Sunobinop exerce ses effets en se liant et en activant le récepteur de la nociceptine/orphanine-FQ (NOP). Ce récepteur est largement exprimé dans les systèmes nerveux central et périphérique et est impliqué dans diverses fonctions biologiques, notamment la modulation de l’anxiété, la réponse au stress et l’abus de substances. En activant sélectivement le récepteur NOP, this compound peut moduler ces processus, offrant un potentiel thérapeutique pour des affections comme l’insomnie et les troubles liés à l’usage d’alcool .

Comparaison Avec Des Composés Similaires

Composés similaires

Ro 64-6198 : Un autre agoniste du récepteur NOP avec des propriétés pharmacologiques similaires.

SCH 221510 : Un agoniste sélectif du récepteur NOP étudié pour ses applications thérapeutiques potentielles.

Unicité de Sunobinop

This compound se distingue par sa haute affinité et sa sélectivité pour le récepteur NOP, ainsi que par son activité d’agoniste partiel. Ce profil unique lui permet de moduler l’activité du récepteur sans provoquer une activation excessive, réduisant potentiellement les effets secondaires et améliorant les résultats thérapeutiques .

Activité Biologique

Sunobinop is an investigational compound that acts as a partial agonist at the nociceptin/orphanin FQ peptide (NOP) receptors. Its unique pharmacological profile has garnered interest for its potential therapeutic applications, particularly in treating insomnia and alcohol use disorder (AUD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological characteristics, clinical findings, and potential applications.

Pharmacological Profile

This compound exhibits high affinity for human NOP receptors, with a binding affinity (K_i) of 3.3 ± 0.4 nM and an effective concentration (EC_50) of 4.03 ± 0.86 nM, achieving a maximum effect (E_max) of 47.8% ± 1.31% . Importantly, it does not activate mu (μ) and kappa (κ) opioid receptors and shows low affinity at delta (δ) receptors .

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| K_i (binding affinity) | 3.3 ± 0.4 nM |

| EC_50 | 4.03 ± 0.86 nM |

| E_max | 47.8% ± 1.31% |

| μ receptor activity | None |

| κ receptor activity | None |

| δ receptor activity | Low affinity |

This compound's mechanism involves the activation of NOP receptors, which are widely expressed in the central and peripheral nervous systems. This activation is associated with various biological functions, including modulation of anxiety, stress response, and substance abuse behaviors . In preclinical studies, activation of NOP receptors has been shown to reduce the reinforcing effects of ethanol in animal models .

Phase 2 Study in Insomnia

A pivotal Phase 2 randomized, double-blind, placebo-controlled study evaluated this compound in patients recovering from AUD who experienced insomnia. The study enrolled 114 participants who received either this compound (1 mg or 2 mg) or placebo nightly for 21 days . Key findings included:

- Wakefulness After Sleep Onset (WASO) : Significant reductions in WASO were observed for both doses compared to placebo.

- Sleep Efficiency : The primary endpoint showed improvements in sleep efficiency with this compound treatment.

Results Summary:

- 1 mg dose : Mean difference from placebo = -12.03 minutes (P=0.050)

- 2 mg dose : Mean difference from placebo = -18.35 minutes (P=0.003)

Table 2: Clinical Outcomes from Phase 2 Study

| Dose | Mean Difference from Placebo (WASO) | P-value |

|---|---|---|

| This compound 1 mg | -12.03 minutes | 0.050 |

| This compound 2 mg | -18.35 minutes | 0.003 |

Safety and Tolerability

This compound has demonstrated a favorable safety profile across several studies. Common adverse effects include fatigue, somnolence, euphoria, and dizziness; however, serious adverse events were not reported . The compound was well-tolerated with no significant changes in laboratory results or vital signs.

Next-Day Residual Effects

In studies assessing next-day residual effects, this compound was found to have minimal impact on cognitive function the following day when administered at therapeutic doses . Notably, while some residual effects were observed at higher doses, they did not significantly impair overall functioning.

Propriétés

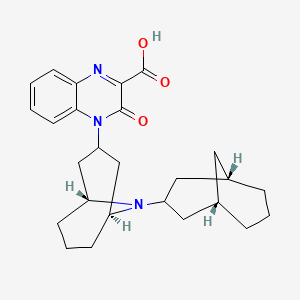

IUPAC Name |

4-[(1R,5S)-9-[(1S,5S)-3-bicyclo[3.3.1]nonanyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-oxoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O3/c30-25-24(26(31)32)27-22-9-1-2-10-23(22)29(25)21-14-18-7-4-8-19(15-21)28(18)20-12-16-5-3-6-17(11-16)13-20/h1-2,9-10,16-21H,3-8,11-15H2,(H,31,32)/t16-,17-,18-,19+,21?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTYYZPYDJKKIS-MCXOOUIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)CC(C2)N3C4CCCC3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@H](C1)CC(C2)N3[C@@H]4CCC[C@H]3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126793-40-5 | |

| Record name | Sunobinop [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126793405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUNOBINOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1X86U5474 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.